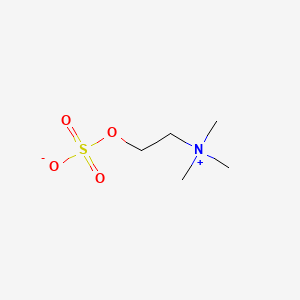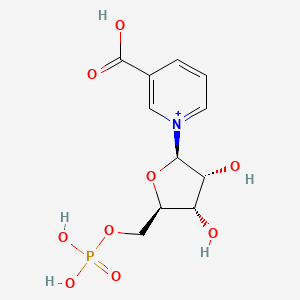
2-ベンゾイルヒドラジノカルボチオアミド
概要
説明
2-Benzoylhydrazinecarbothioamide is a chemical compound known for its diverse applications in scientific research. It is characterized by the presence of both benzoyl and hydrazinecarbothioamide functional groups, which contribute to its unique chemical properties and biological activities .
科学的研究の応用
2-Benzoylhydrazinecarbothioamide has a wide range of applications in scientific research, including:
作用機序
Target of Action
2-Benzoylhydrazinecarbothioamide is recognized for its diverse biological activities, particularly in enhancing therapeutic anticancer effects through inhibiting crucial pathways .
Mode of Action
The compound interacts with its targets, leading to the inhibition of the PI3K/Akt/mTOR signaling pathway . This pathway is crucial for cell survival, growth, and proliferation. By inhibiting this pathway, 2-Benzoylhydrazinecarbothioamide can induce apoptosis (programmed cell death) and cause cell cycle arrest .
Biochemical Pathways
The PI3K/Akt/mTOR pathway is a key biochemical pathway affected by 2-Benzoylhydrazinecarbothioamide . This pathway is involved in several cellular processes, including cell growth, proliferation, differentiation, and survival. By inhibiting this pathway, the compound can disrupt these processes, leading to the death of cancer cells .
Pharmacokinetics
The compound’s molecular weight (19524 g/mol ) suggests that it may have good bioavailability
Result of Action
2-Benzoylhydrazinecarbothioamide has shown potent antioxidant activities and significant anticancer effects . Specifically, it has been found to inhibit tumor survival, induce apoptosis, and cause cell cycle arrest in MCF-7 cell lines . Furthermore, it has demonstrated significant antimicrobial activities against S. aureus and E. coli, and antifungal effect against C. albicans .
生化学分析
Biochemical Properties
2-Benzoylhydrazinecarbothioamide plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been found to interact with various enzymes, including those involved in oxidative stress responses and metabolic pathways. The nature of these interactions often involves the inhibition or activation of enzyme activity, which can lead to significant changes in cellular metabolism and function .
Cellular Effects
The effects of 2-Benzoylhydrazinecarbothioamide on cells are diverse and profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the expression of genes involved in apoptosis and cell proliferation, thereby impacting cell survival and growth . Additionally, 2-Benzoylhydrazinecarbothioamide can alter cellular metabolism by affecting the activity of key metabolic enzymes.
Molecular Mechanism
At the molecular level, 2-Benzoylhydrazinecarbothioamide exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, it has been shown to inhibit certain proteases, thereby affecting protein degradation pathways . Additionally, 2-Benzoylhydrazinecarbothioamide can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Benzoylhydrazinecarbothioamide can change over time. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term exposure to 2-Benzoylhydrazinecarbothioamide has been associated with changes in cellular function, including alterations in cell cycle progression and metabolic activity.
Dosage Effects in Animal Models
The effects of 2-Benzoylhydrazinecarbothioamide vary with different dosages in animal models. At low doses, the compound has been found to have minimal toxic effects, while higher doses can lead to significant toxicity and adverse effects . Threshold effects have been observed, where a certain dosage level is required to elicit a measurable biological response. Toxic effects at high doses include liver and kidney damage, as well as disruptions in normal metabolic processes.
Metabolic Pathways
2-Benzoylhydrazinecarbothioamide is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in cellular metabolism, including those involved in the synthesis and degradation of biomolecules . The compound can affect metabolic flux and alter the levels of various metabolites, leading to changes in overall metabolic activity.
Transport and Distribution
Within cells and tissues, 2-Benzoylhydrazinecarbothioamide is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within cells can influence its activity and function, affecting various cellular processes.
Subcellular Localization
The subcellular localization of 2-Benzoylhydrazinecarbothioamide is critical for its activity. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . The compound’s localization within subcellular structures, such as the nucleus or mitochondria, can impact its interactions with biomolecules and its overall biochemical effects.
準備方法
Synthetic Routes and Reaction Conditions: 2-Benzoylhydrazinecarbothioamide can be synthesized through the reaction of benzoyl chloride with hydrazinecarbothioamide in a two-phase water-toluene solvent system in the presence of a base such as sodium bicarbonate . The reaction typically involves heating the reactants to facilitate the formation of the desired product.
Industrial Production Methods: While specific industrial production methods for 2-Benzoylhydrazinecarbothioamide are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through controlled reaction parameters and purification techniques.
化学反応の分析
Types of Reactions: 2-Benzoylhydrazinecarbothioamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into hydrazine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the hydrazinecarbothioamide group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted derivatives.
類似化合物との比較
Hydrazinecarbothioamide: Shares the hydrazinecarbothioamide functional group but lacks the benzoyl group.
Benzoylhydrazine: Contains the benzoyl group but lacks the hydrazinecarbothioamide group.
Thiosemicarbazide: Similar in structure but with different substituents.
Uniqueness: 2-Benzoylhydrazinecarbothioamide is unique due to the combination of benzoyl and hydrazinecarbothioamide groups, which confer distinct chemical and biological properties. This combination allows it to participate in a wider range of chemical reactions and exhibit diverse biological activities compared to its similar compounds.
特性
IUPAC Name |
benzamidothiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3OS/c9-8(13)11-10-7(12)6-4-2-1-3-5-6/h1-5H,(H,10,12)(H3,9,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWKWAVBMKKZMHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NNC(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80968250 | |
| Record name | 2-[Hydroxy(phenyl)methylidene]hydrazine-1-carboximidothioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80968250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5351-66-6 | |
| Record name | Benzoic acid, 2-(aminothioxomethyl)hydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5351-66-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Semicarbazide, 1-benzoyl-3-thio- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005351666 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5351-66-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=701 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-[Hydroxy(phenyl)methylidene]hydrazine-1-carboximidothioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80968250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(aminothioxomethyl)benzohydrazide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.934 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














